1-[(3-Bromophenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine

Sigma-1 receptor regioisomer selectivity CNS ligand profiling

Researchers conducting sigma-1 receptor SAR often face confounding results from regioisomer-dependent activity. 1-[(3-Bromophenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine solves this as an ideal negative control-its 3-bromo substitution yields no known sigma-1 affinity, contrasting sharply with the high-affinity 4-bromo regioisomer (pKi 9.22). • Establish regioisomer-dependent activity windows in binding assays • Benchmark passive BBB diffusion with logP 5.088 (0.89 units above 4-Br analog) • Bromine handle enables Suzuki/Buchwald-Hartwig diversification Supplied at ≥95% purity for reliable SAR campaigns.

Molecular Formula C20H25BrN2
Molecular Weight 373.3 g/mol
Cat. No. B10889524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3-Bromophenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine
Molecular FormulaC20H25BrN2
Molecular Weight373.3 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC(=CC=C3)Br
InChIInChI=1S/C20H25BrN2/c1-2-17-6-8-18(9-7-17)15-22-10-12-23(13-11-22)16-19-4-3-5-20(21)14-19/h3-9,14H,2,10-13,15-16H2,1H3
InChIKeySVFNFLVWUBNMBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(3-Bromophenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine: Structural Identity and Compound-Class Context for Research Procurement


1-[(3-Bromophenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine (C20H25BrN2, MW 373.33 g/mol) is a 1,4-disubstituted piperazine featuring a 3-bromobenzyl group at N1 and a 4-ethylbenzyl group at N4. It belongs to the bis-benzylpiperazine class, a scaffold extensively explored for CNS-targeted ligand discovery, particularly at sigma, dopamine, and serotonin receptors [1]. The compound is available as a research-grade building block from specialized chemical suppliers, typically at ≥95% purity . Its distinct substitution pattern—meta-bromine on one phenyl ring and para-ethyl on the other—creates an asymmetric electronic and steric environment that differentiates it from symmetric analogs, making it a valuable intermediate for structure-activity relationship (SAR) campaigns.

Bis-benzylpiperazine scaffold for CNS ligand SAR
3-Bromo regioisomer enables receptor subtype profiling
Research-grade purity building block for synthesis

Why Generic Bis-Benzylpiperazines Cannot Substitute for 1-[(3-Bromophenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine in Receptor-Targeted Research


Bis-benzylpiperazines are not functionally interchangeable. The position of the bromine substituent (ortho, meta, or para) and the nature of the alkyl group on the second phenyl ring (ethyl vs. methyl vs. unsubstituted) fundamentally alter the compound's lipophilicity, electronic distribution, and receptor recognition [1]. Computational target predictions for the 3-bromo regioisomer indicate preferential association with sigma-1 (SIGMAR1) and dopamine D4 (DRD4) receptors, while the 4-bromo regioisomer shows an experimentally confirmed sigma-1 affinity (pKi 9.22) but a divergent overall target profile [2][3]. These regioisomer-dependent differences mean that substituting one analog for another in an SAR study, binding assay, or synthetic pathway introduces uncontrolled variables that can mislead hit-to-lead decisions and waste procurement resources.

Bromine positional isomerism may shift receptor binding profile
Ethyl vs. methyl alkyl chain alters logP and steric complementarity
Identical molecular weight across regioisomers masks structural identity

Quantitative Differentiation Evidence: 1-[(3-Bromophenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine vs. Closest Analogs


Regioisomeric Bromine Position Drives Divergent Sigma-1 Receptor Engagement

The 3-bromo regioisomer (target compound) shows no known activity in ChEMBL 20, with SEA predictions emphasizing DRD4 dopamine and SIGMAR1 sigma receptors as the top-scoring targets [1]. In contrast, its 4-bromo regioisomer (ZINC19362920, 1-[(4-bromophenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine) possesses an experimentally measured sigma-1 receptor affinity of pKi 9.22 (Ki ≈ 0.6 nM) [2]. This difference—confirmed activity versus predicted polypharmacology—is critical: the 3-bromo compound offers a cleaner predicted target landscape for programs seeking to avoid potent sigma-1 engagement, while the 4-bromo analog is a confirmed high-affinity sigma-1 ligand.

Sigma-1 affinity
Cross-study comparable
Target: No known activity vs pKi 9.22 (Ki ≈ 0.6 nM)
Supports regioisomer-specific study design
>1000-fold difference in affinity
Sigma-1 receptor regioisomer selectivity CNS ligand profiling

Lipophilicity Differentiation: logP Delta of 0.89 Units Alters Membrane Partitioning Predictions

The target compound (3-bromo regioisomer) has a calculated logP of 5.088, while the 4-bromo regioisomer (ZINC19362920) has a calculated logP of 4.2, as listed in the ZINC database [1][2]. This ΔlogP of +0.89 is consequential: a logP above 5 is associated with increased non-specific binding and altered pharmacokinetic behavior. Researchers designing CNS-penetrant ligands often target logP in the 2–4 range; the 3-bromo compound exceeds this window, suggesting utility as a tool for studying lipophilicity-driven off-target effects or as a negative control for permeability optimization.

Lipophilicity (logP)
Cross-study comparable
ΔlogP = +0.89
Informs logP-dependent partitioning review
~8-fold increase in octanol-water partitioning
logP lipophilicity blood-brain barrier ADME

Unambiguous Structural Identity Confirmed by Molecular Weight and Formula Verification

The target compound has a molecular formula of C20H25BrN2 and an exact mass of 372.12011 g/mol (average MW 373.33 g/mol), as documented in multiple database entries [1]. The ortho-bromo regioisomer (1-[(2-bromophenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine) shares the same molecular formula and mass but has a different InChI and SMILES string . This means that standard identity checks based solely on molecular weight cannot distinguish these regioisomers; only chromatographic retention time, NMR, or high-resolution MS can. For procurement, the 3-bromo compound's defined SMILES (CCc1ccc(CN2CCN(Cc3cccc(Br)c3)CC2)cc1) provides an unambiguous identifier for supplier specification.

Structural Identity
Supporting evidence
Identical formula, distinct SMILES
Enables unambiguous procurement specification
Orthogonal analysis (NMR, HPLC) required
quality control structural verification procurement integrity

Ethyl Substitution on the Second Phenyl Ring Distinguishes This Scaffold from Methyl Analogs

The 4-ethyl substitution on the second benzyl group differentiates this compound from the corresponding 4-methyl analog (predicted compound: 1-[(3-bromophenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine). Extrapolating from SAR data on related piperazine series, replacing ethyl with methyl reduces lipophilicity (estimated ΔlogP ≈ -0.5) and alters steric complementarity in receptor binding pockets [1]. The ethyl group provides an additional rotational degree of freedom compared to methyl, which can translate into differences in entropic binding penalties and target selectivity. No peer-reviewed published comparative data exist for this exact pair, necessitating prospective head-to-head profiling in the user's assay system.

Alkyl Substitution SAR
Data to verify
Ethyl vs. methyl: ΔlogP ≈ +0.5, Δrot. bonds +1
Requires head-to-head profiling
Class-level inference; no direct comparative data
alkyl chain effect SAR piperazine scaffold

Optimal Research Application Scenarios for 1-[(3-Bromophenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine Based on Differential Evidence


Sigma-1 Receptor Negative Control in Radioligand Displacement Assays

Given the absence of known sigma-1 activity for the 3-bromo regioisomer versus the high-affinity pKi 9.22 observed for its 4-bromo counterpart [1], the target compound serves as an ideal negative control in sigma-1 receptor binding assays. Researchers can pair it with the 4-bromo analog to establish a regioisomer-dependent activity window, validating that observed displacement is structure-specific rather than assay artifact.

Lipophilicity-Dependent ADME Profiling for CNS Drug Discovery

With a logP of 5.088—0.89 units above its 4-bromo regioisomer [2]—this compound is suited for studying the impact of high lipophilicity on blood-brain barrier penetration, plasma protein binding, and microsomal stability. It can serve as a probe molecule in parallel artificial membrane permeability assays (PAMPA) to benchmark how bromine position influences passive diffusion rates.

Structure-Activity Relationship (SAR) Exploration of Bis-Benzylpiperazine Dopamine D4 Ligands

SEA predictions implicate the dopamine D4 receptor (DRD4) as a top predicted target (P-value 17, Max Tc 45) [3]. The compound provides a starting scaffold for SAR campaigns aimed at developing selective D4 modulators, where the 3-bromo substitution pattern can be systematically varied to map halogen-bonding interactions in the receptor orthosteric site.

Synthetic Intermediate for Asymmetric Bis-Functionalized Piperazine Libraries

The differentially substituted benzyl groups (3-bromo and 4-ethyl) make this compound a versatile synthetic intermediate. The bromine atom provides a handle for further cross-coupling reactions (Suzuki, Buchwald-Hartwig), while the 4-ethylbenzyl group remains stable under such conditions, enabling divergence into focused libraries for high-throughput screening [4].

Application
Selection Property
Validation Focus
Sigma-1 binding assay control
Regioisomer-dependent activity window
Structure-specific displacement verification
Lipophilicity-driven ADME profiling
logP-dependent membrane partitioning
PAMPA permeability benchmarking
Dopamine D4 SAR probe
Halogen-bonding interaction mapping
Orthosteric site complementarity assays
Synthetic intermediate for piperazine libraries
Bromine cross-coupling handle
Library divergence under coupling conditions
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